molecular formula C16H29N3O3 B3234261 {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS No. 1353966-76-3

{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B3234261
CAS No.: 1353966-76-3
M. Wt: 311.42 g/mol
InChI Key: HJYWOEQQOMDQGK-UHFFFAOYSA-N
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Description

{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS: 1353964-29-0, C₁₆H₂₉N₃O₃, MW: 311.42 g/mol) is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a cyclopropylamino-acetyl group and a tert-butyl carbamate protecting group (Fig. 1). This compound is structurally characterized by:

  • A tert-butyl carbamate group, which enhances stability and modulates lipophilicity.
  • A cyclohexyl ring in the 2-position, influencing steric and electronic properties.

Its synthesis typically involves coupling tert-butyl carbamate-protected cyclohexylamine with functionalized acetyl intermediates under basic or catalytic conditions .

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)-cyclopropylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-12-6-4-5-7-13(12)19(11-8-9-11)14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWOEQQOMDQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121885
Record name Carbamic acid, N-[2-[(2-aminoacetyl)cyclopropylamino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-76-3
Record name Carbamic acid, N-[2-[(2-aminoacetyl)cyclopropylamino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(2-aminoacetyl)cyclopropylamino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a complex organic molecule known for its unique structural features, which include a cyclohexyl framework and a carbamic acid moiety. This compound belongs to the class of carbamates, which are recognized for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

  • Molecular Formula : C19H27N3O3
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1353971-92-2

The biological activity of this compound is primarily determined by its interactions with biological macromolecules, including proteins and nucleic acids. The presence of functional groups such as amino and carbamate enhances its reactivity and potential therapeutic effects.

Pharmacological Effects

Compounds with similar structures often exhibit various pharmacological effects. The specific biological effects of this compound may include:

  • Anticonvulsant Activity : Similar to other carbamates, it may exhibit properties that help in the management of seizures.
  • Analgesic Effects : Potential use in pain management through modulation of pain pathways.
  • Anti-inflammatory Properties : May influence inflammatory responses due to its interaction with immune cells.

ADME Profile

The pharmacokinetics of this compound can be summarized as follows:

ParameterValue
Human Intestinal AbsorptionHigh (0.9862)
Blood-Brain BarrierModerate (0.5052)
Caco-2 PermeabilityModerate (0.6568)
CYP450 SubstrateCYP3A4 (Substrate)
Ames TestNon-AMES Toxic

This profile indicates a favorable absorption rate and moderate blood-brain barrier permeability, suggesting potential central nervous system activity.

Case Studies and Research Findings

Research has shown that compounds similar to this compound can interact with various biological targets, leading to significant therapeutic effects. For example:

  • Study on Anticonvulsant Activity :
    A study demonstrated that structurally related carbamates exhibited significant anticonvulsant effects in animal models, suggesting potential efficacy for seizure disorders.
  • Anti-inflammatory Research :
    Research indicated that similar compounds could modulate immune responses by inhibiting pro-inflammatory cytokines, thus providing insights into their use in inflammatory diseases.
  • Analgesic Studies :
    Investigations into the analgesic properties of carbamate derivatives revealed their ability to inhibit pain pathways, making them candidates for pain relief therapies.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarities to known pharmacologically active compounds. The unique arrangement of functional groups may allow it to interact with various biological targets.

Key Areas of Investigation :

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in treating epilepsy, suggesting potential for this compound as a novel anticonvulsant agent.
  • Neuropathic Pain Relief : The amino-acetyl group may enhance the compound's ability to modulate pain pathways, similar to gabapentin and other analgesics.

Biochemical Interactions

Research into the interactions of this compound with biological macromolecules is crucial for understanding its therapeutic potential. Studies typically focus on:

  • Protein Binding Studies : Understanding how the compound binds to proteins can elucidate its mechanism of action.
  • Nucleic Acid Interactions : Investigating how the compound interacts with DNA or RNA can provide insights into its potential as an anti-cancer agent.

Case Study 1: Anticonvulsant Activity

A study conducted on structurally similar carbamates demonstrated significant anticonvulsant effects in animal models. The mechanism involved modulation of neurotransmitter release, which may be applicable to our compound.

Case Study 2: Pain Modulation

Research on amino-acetyl derivatives showed promising results in reducing neuropathic pain in clinical trials. The findings suggest that our compound could be further developed as a treatment for chronic pain conditions.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate (Boc) Group

The Boc group is a widely used protective group for amines, offering stability under basic and nucleophilic conditions. Its removal typically occurs under acidic conditions:

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).

  • Conditions : TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours .

  • Product : The free amine {2-[(2-amino-acetyl)-cyclopropyl-amino]-cyclohexyl}amine is generated, accompanied by CO₂ and tert-butyl alcohol .

Key Stability Data :

ConditionStability of Boc GroupReference
Acidic (pH < 3)Labile ,
Basic (pH > 10)Stable
OxidativeStable

Hydrolysis of the Acetamide Moiety

The acetamide group (–NH–CO–CH₂–NH₂ ) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : 6M HCl, reflux.

    • Product : 2-Aminoacetic acid and {2-(cyclopropyl-amino)-cyclohexyl}-carbamic acid tert-butyl ester .

  • Basic Hydrolysis :

    • Reagents : NaOH (1–5M), aqueous ethanol, 60–100°C.

    • Product : Sodium glycinate and the same cyclohexyl derivative.

Nucleophilic Substitution at the Cyclopropane Ring

The cyclopropane ring exhibits strain-driven reactivity, enabling ring-opening reactions:

  • Electrophilic Attack :

    • Reagents : Bromine (Br₂) or hydrogen chloride (HCl).

    • Product : 1-Bromo- or 1-chloro-substituted open-chain derivatives via addition across the strained C–C bond.

  • Oxidative Ring-Opening :

    • Reagents : Ozone (O₃) or potassium permanganate (KMnO₄).

    • Product : Dicarboxylic acid derivatives under strong oxidative conditions.

Amide Bond Formation

The primary amine (–NH₂ ) in the acetamide group participates in amide coupling:

  • Reagents : Carboxylic acids with coupling agents (e.g., HATU, DCC) or acyl chlorides.

  • Conditions : DCM or DMF, 0–25°C, inert atmosphere.

  • Example : Reaction with benzoyl chloride yields {2-[(2-benzamido-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester .

Oxidation Reactions

  • Cyclopropane Ring Oxidation :

    • Reagents : m-CPBA or dimethyldioxirane.

    • Product : Epoxide derivatives via electrophilic oxidation.

  • Amine Oxidation :

    • Reagents : Hydrogen peroxide (H₂O₂) or NaIO₄.

    • Product : N-Oxide derivatives , though this is less common due to steric hindrance from the cyclohexyl group.

Cross-Coupling Reactions

The secondary amine (–NH–cyclopropyl ) can engage in Pd-catalyzed C–N bond formation:

  • Catalyst : Pd(OAc)₂ with ligands such as Xantphos .

  • Conditions : K₃PO₄ as base, toluene at 80–120°C.

  • Example : Coupling with aryl halides produces N-aryl derivatives .

Stability Under Synthetic Conditions

Functional GroupAcidic ConditionsBasic ConditionsOxidative ConditionsThermal Stability
tert-Butyl CarbamateLabileStableStableUp to 150°C
AcetamideLabileLabileModerateUp to 200°C
Cyclopropane RingModerateStableLabileUp to 100°C

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents (e.g., acetyl group modifications, amino substituents, or carbamate protecting groups), which critically influence physicochemical properties and applications. Below is a comparative analysis:

Table 1. Key Structural Analogs and Their Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Structural Differences vs. Target Compound Notable Properties/Applications
{2-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid t-Bu ester 1353945-35-3 C₁₆H₂₇ClN₂O₃ 330.85 Chloro-acetyl instead of amino-acetyl Higher reactivity for nucleophilic substitution
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid t-Bu ester 1353971-83-1 C₁₅H₂₈N₃O₃ 285.39 Methyl-amino (vs. cyclopropyl-amino); 4-position on cyclohexyl Reduced steric hindrance; potential solubility enhancement
{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1353982-97-4 C₁₉H₃₁N₃O₂ 333.48 Benzyl ester (vs. t-Bu); isopropyl-amino substituent Used in peptide coupling reactions
{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester 1354024-68-2 C₂₀H₂₉N₃O₃ 359.47 Benzyl ester ; longer propionyl chain Chiral center for stereoselective applications

Substituent Effects on Acetyl Group

  • Chloro-acetyl analog (CAS: 1353945-35-3): The chloro substitution increases electrophilicity, making it reactive toward nucleophiles (e.g., thiols or amines). This property is exploited in crosslinking or prodrug strategies .
  • Propionyl analog (CAS: 1354024-68-2): The extended carbon chain introduces greater flexibility, which may reduce binding specificity compared to the rigid acetyl-cyclopropyl motif .

Amino Substituent Modifications

  • Cyclopropyl vs. Methyl or isopropyl groups, while less sterically demanding, lack this conformational control .
  • Ethyl-amino analogs (e.g., CAS: 100482-40-4): Ethyl groups increase hydrophobicity but reduce steric hindrance compared to cyclopropyl, affecting solubility and metabolic stability .

Carbamate Protecting Group Variations

  • tert-Butyl vs. Benzyl esters: The tert-butyl group offers superior stability under acidic and basic conditions, making it preferred for solid-phase synthesis. Benzyl esters, while cleavable under hydrogenolysis, are less stable in prolonged storage .

Positional Isomerism on Cyclohexyl Ring

  • 2- vs. 4-position substitution : The 2-position on cyclohexyl may favor equatorial conformations, enhancing solubility, whereas 4-substituted analogs (e.g., CAS: 1353971-83-1) adopt axial orientations, affecting membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing {2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling cyclopropane-containing intermediates with Boc-protected amino acids. For example, tert-butyl carbamate derivatives are synthesized via nucleophilic substitution or amidation reactions under inert conditions (e.g., dry THF or DCM with catalysts like HOBt/DCC) .
  • Purity Validation : Analytical techniques include reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight (e.g., observed [M+H]+ ~342.3 g/mol) .

Q. How can the stereochemistry and structural conformation of this compound be characterized?

  • Methodology : Use NMR (1H, 13C, and 2D-COSY) to resolve cyclopropane ring protons (δ 0.8–1.2 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm). X-ray crystallography is recommended for absolute configuration determination, particularly for cyclopropane-cyclohexyl spatial arrangements .

Q. What are standard protocols for evaluating its stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor Boc-group cleavage via HPLC, noting degradation products like free amines or cyclopropane ring-opening derivatives. Stability is typically highest in neutral pH (t1/2 > 30 days at 25°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay Optimization : Use dose-response curves (0.1–100 μM) in both cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., HEK293 or primary cells) to compare IC50 values .
  • Data Normalization : Account for differences in membrane permeability (logP ~2.5) by adjusting for cellular esterase activity, which may hydrolyze the Boc group intracellularly .
    • Example : Discrepancies in target binding affinity (e.g., nM vs. μM range) may arise from assay-specific buffer conditions (e.g., presence of divalent cations) .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodology :

  • Structural Modifications : Replace the cyclohexyl group with piperidine (enhanced solubility) or introduce fluorine atoms to the cyclopropane ring (metabolic stability) .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes, reducing off-target metabolism .

Q. How can researchers mitigate synthetic challenges in scaling up this compound while maintaining enantiomeric excess?

  • Methodology :

  • Chiral Resolution : Employ immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic intermediates .
  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., cyclopropane ring formation) and minimize side products .

Key Notes

  • Contradictions in Evidence : Synthesis protocols vary in solvent choice (DCM vs. THF) and catalysts (HOBt vs. EDC), impacting yields .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Reactant of Route 2
{2-[(2-Amino-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

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